molecular formula C10H16 B14346286 1,2-Diethylidenecyclohexane CAS No. 92013-62-2

1,2-Diethylidenecyclohexane

Cat. No.: B14346286
CAS No.: 92013-62-2
M. Wt: 136.23 g/mol
InChI Key: ISMMDQDLPHTDNN-UHFFFAOYSA-N
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Description

1,2-Diethylidenecyclohexane is a cyclohexane derivative featuring two ethylidene (CH₂=CH–) groups at the 1- and 2-positions of the ring. This structure introduces conjugated double bonds, imparting unique reactivity and physical properties. Key characteristics likely include:

  • Molecular Formula: C₁₀H₁₆ (inferred from substituents).
  • Molecular Weight: ~136.24 g/mol.

Properties

CAS No.

92013-62-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,2-di(ethylidene)cyclohexane

InChI

InChI=1S/C10H16/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,5-8H2,1-2H3

InChI Key

ISMMDQDLPHTDNN-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCCC1=CC

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Diethylidenecyclohexane typically involves the reaction of cyclohexanone with ethylidene compounds under specific conditions. One common method includes the use of strong bases to facilitate the formation of the ethylidene groups on the cyclohexane ring. Industrial production methods may involve catalytic processes to optimize yield and purity.

Chemical Reactions Analysis

1,2-Diethylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethylidene groups to ethyl groups.

    Substitution: Halogenation and other substitution reactions can occur at the ethylidene groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Diethylidenecyclohexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Diethylidenecyclohexane involves its interaction with specific molecular targets. The ethylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between 1,2-diethylidenecyclohexane and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₁₀H₁₆ 136.24 Alkenes (1,2-positions) Potential use in polymers, chelating agents
1,2-Diaminocyclohexane C₆H₁₄N₂ 114.19 Amines (1,2-positions) Catalyst in enantioselective epoxidation
1,2-Epoxy-1-methylcyclohexane C₇H₁₂O 112.17 Epoxide Reactivity in nucleophilic ring-opening reactions
o-Xylene (1,2-Dimethylbenzene) C₈H₁₀ 106.17 Aromatic, Methyl groups Solvent, chemical intermediate

Key Observations :

  • 1,2-Diaminocyclohexane: Unlike the alkene-rich diethylidene derivative, this compound’s amine groups enable coordination to metals, as seen in manganese-based epoxidation catalysts .
  • o-Xylene : While aromatic, its 1,2-dimethyl substitution mirrors the spatial arrangement of substituents in diethylidenecyclohexane, though electronic effects differ significantly due to the benzene ring .
Chelation Potential
  • This compound: The conjugated alkenes may act as π-donors in coordination chemistry, similar to 1,2-diimine ligands (e.g., DMG in nickel complexes) . However, its non-nitrogenous structure limits direct comparison with amine-based chelators like 1,2-diaminocyclohexane.
  • 1,2-Diaminocyclohexane: Widely used to synthesize chiral catalysts, such as Jacobsen’s manganese catalyst for asymmetric epoxidation, highlighting the importance of 1,2-substitution in enantioselectivity .
Thermal and Chemical Stability
  • Diethylidene vs. Epoxide : The epoxide’s strained three-membered ring makes it more reactive than diethylidenecyclohexane, which likely exhibits greater thermal stability due to conjugation between double bonds.
  • Diethylidene vs.

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